molecular formula C18H14N8O5 B11543741 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide

Cat. No.: B11543741
M. Wt: 422.4 g/mol
InChI Key: KBJGMVNPIWIXRD-DNTJNYDQSA-N
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Description

The compound 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide is a benzimidazole-acetohydrazide hybrid with a complex heterocyclic architecture. Key structural features include:

  • A 1H-benzimidazole core substituted at position 2 with a 4-amino-1,2,5-oxadiazol-3-yl group (furazan), known for its electron-deficient nature and role in enhancing metabolic stability .
  • An acetohydrazide backbone linking the benzimidazole to a 2-hydroxy-3-nitrobenzylidene moiety. The nitro (-NO₂) and hydroxyl (-OH) groups on the benzylidene ring contribute to electronic effects and hydrogen-bonding interactions, which may influence biological activity .

This compound’s synthesis likely follows a multi-step pathway involving:

Formation of the benzimidazole core via condensation of substituted diamine precursors.

Introduction of the furazan ring through cyclization or substitution reactions.

Hydrazide formation and subsequent Schiff base condensation with 2-hydroxy-3-nitrobenzaldehyde .

Properties

Molecular Formula

C18H14N8O5

Molecular Weight

422.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14N8O5/c19-17-15(23-31-24-17)18-21-11-5-1-2-6-12(11)25(18)9-14(27)22-20-8-10-4-3-7-13(16(10)28)26(29)30/h1-8,28H,9H2,(H2,19,24)(H,22,27)/b20-8+

InChI Key

KBJGMVNPIWIXRD-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N

Origin of Product

United States

Preparation Methods

Role of Catalysts and Reagents

  • POCl₃ vs. PhI(OAc)₂ : POCl₃ achieves higher yields (75–80%) for oxadiazole cyclization but requires strict moisture control. PhI(OAc)₂ offers milder conditions but yields 60–65%.

  • Acid Catalysts : Glacial acetic acid outperforms HCl in minimizing side reactions during hydrazone formation.

Temperature and Time Dependencies

  • Cyclization Step : Reflux at 80°C for 10 hours maximizes oxadiazole purity.

  • Hydrazone Formation : Prolonged heating (>6 hours) risks nitro group reduction; monitoring via TLC is essential.

Solvent Effects

  • Polar Protic Solvents : Ethanol and methanol enhance hydrazide solubility but may slow cyclization.

  • Aprotic Solvents : DMF accelerates reactions but complicates purification due to high boiling points.

Analytical and Spectroscopic Validation

Structural Confirmation

  • X-ray Crystallography : Limited data exists, but analogous oxadiazole derivatives exhibit planar geometries with dihedral angles <10° between rings.

  • ESI-MS : Molecular ion [M+H]⁺ at m/z 423.4 aligns with the theoretical molecular weight.

Purity Assessment

  • TLC Monitoring : Rf values of 0.71 (ethyl acetate/hexane) ensure intermediate homogeneity.

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 12.3 minutes.

Challenges and Mitigation Strategies

Side Reactions

  • Nitro Group Reduction : Catalytic hydrogenation or harsh reducing agents must be avoided during hydrazone formation.

  • Oxadiazole Ring Opening : Neutral pH during workup prevents acid- or base-mediated degradation.

Scalability Issues

  • Batch vs. Flow Chemistry : Pilot-scale trials show 15% yield drops in batch reactors due to heat transfer inefficiencies. Flow systems improve consistency but require specialized equipment.

Applications and Derivative Synthesis

While beyond preparation scope, the compound’s bioactivity profile informs synthetic priorities:

  • Antimicrobial Analogues : Chlorine or fluorine substituents on the benzimidazole ring enhance activity.

  • Anticancer Derivatives : Pyridine-fused oxadiazole variants show IC₅₀ values <10 µM in HepG2 cells .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxides and quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, and ethanol.

Major Products

    Oxidation Products: Quinones and oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and benzimidazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)
Escherichia coliTBD
Staphylococcus aureusTBD
Candida albicansTBD

Note: TBD indicates that specific data for the compound was not available in the reviewed literature.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Properties

In a study focusing on oxadiazole derivatives, compounds structurally related to this molecule showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 10 to 30 µM.

Synthetic Methodologies

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and benzimidazole intermediates, followed by coupling reactions under controlled conditions.

Synthetic Route Overview:

  • Preparation of Intermediates : Synthesize the oxadiazole and benzimidazole precursors.
  • Coupling Reaction : Combine intermediates using suitable reagents and catalysts.
  • Purification : Employ chromatographic techniques to isolate the final product.

Potential Applications in Medicinal Chemistry

Given its structural characteristics and biological activities, this compound may find applications in:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmacological Studies : Investigating mechanisms of action related to its biological activities.
  • Chemical Biology : Exploring interactions with specific biological targets to understand its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets. This results in the modulation of various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structurally similar compounds are identified through variations in:

  • Benzylidene substituents (e.g., nitro, hydroxy, methoxy, halogen).
  • Heterocyclic modifications (e.g., oxadiazole vs. triazole).
  • Backbone alterations (e.g., sulfanyl vs. hydrazide linkages).

Substituent Effects on Molecular Properties

The benzylidene ring’s substituents significantly impact physicochemical properties and bioactivity. A comparative analysis is summarized in Table 1 .

Table 1: Structural and Molecular Comparison of Analogous Compounds
Compound Name Molecular Formula Average Mass Key Substituents Notable Features Reference ID
Target Compound C₁₉H₁₄N₈O₅* 466.36 2-hydroxy-3-nitrobenzylidene Nitro (electron-withdrawing), hydroxy (H-bond donor) -
2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-(benzyloxy)-3-methoxyphenyl]methylene}acetohydrazide C₂₆H₂₃N₇O₄ 497.52 2-benzyloxy-3-methoxyphenyl Methoxy (electron-donating), benzyloxy (bulky)
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide C₁₉H₁₈N₄O₂S 390.44 3-hydroxyphenyl Lacks nitro group; simpler substitution
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-methoxyphenyl)methylene]acetohydrazide C₂₄H₂₀ClN₅O₂S 493.96 4-chloro-3-nitrophenyl Chloro (lipophilic), methoxy (polar)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-chloro-3-nitrophenyl)methylene]acetohydrazide C₁₆H₁₁ClN₄O₃S₂ 406.86 4-chloro-3-nitrophenyl, benzothiazole Dual nitro and chloro substituents

*Molecular formula and mass estimated based on structural similarity to and .

Key Findings from Analogous Compounds

Electron-Withdrawing vs. Methoxy or benzyloxy groups (as in ) increase steric bulk and polarity, which may reduce membrane permeability but improve solubility.

Heterocyclic Modifications :

  • Replacement of oxadiazole with benzothiazole () introduces sulfur-mediated interactions (e.g., metal coordination) but may alter metabolic stability.
  • Triazole-containing analogs () exhibit diverse bioactivity due to their ability to engage in π-π stacking and dipole interactions.

Biological Activity Trends: Compounds with 3-hydroxyphenyl substituents () show moderate antioxidant activity due to phenolic -OH groups.

Biological Activity

The compound 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide is a novel hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H21N7O2
  • Molar Mass : 403.44 g/mol
  • CAS Number : 328243-90-9

Synthesis

The synthesis of the compound typically involves multiple steps:

  • Preparation of the oxadiazole and benzimidazole intermediates.
  • Coupling these intermediates under controlled conditions to form the final hydrazone structure.

Common reagents include anhydrous ammonia, toluene, and various oxidizing agents. The reaction conditions are optimized for yield and purity through techniques such as flash column chromatography and recrystallization.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity Level
Compound AStaphylococcus aureus3.125 μg/mLHigh
Compound BE. coli50 μg/mLModerate
Compound CPseudomonas aeruginosa50 μg/mLModerate
Compound DBacillus subtilis6.25 μg/mLHigh

The compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, suggests a promising therapeutic potential in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. For instance, it has shown effectiveness against fungal strains such as Aspergillus niger and Fusarium oxysporum, with MIC values indicating moderate to high potency compared to standard antifungal agents .

Anticancer Potential

Preliminary studies have indicated that derivatives of benzimidazole and oxadiazole may possess anticancer properties. The mechanism of action is hypothesized to involve inhibition of DNA synthesis or interference with cellular signaling pathways associated with cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Antifungal Evaluation :
    Another study focused on the antifungal properties of related oxadiazole compounds. The findings suggested that modifications in the chemical structure could enhance efficacy against specific fungal pathogens, paving the way for further development in antifungal therapies .

Q & A

Q. What are the key structural features of this compound, and what challenges arise during its synthesis?

The compound features a benzimidazole core fused with a 1,2,5-oxadiazol-3-yl group and a nitro-substituted benzylidene acetohydrazide moiety. Key challenges include:

  • Steric hindrance during coupling reactions due to the bulky benzimidazole and nitrobenzylidene groups.
  • Solubility issues in polar solvents, requiring reflux conditions in ethanol or methanol with glacial acetic acid as a catalyst .
  • Purification difficulties arising from byproducts; recrystallization from methanol is often necessary to isolate the pure product .

Q. What analytical methods are used to confirm the compound’s structure and purity?

  • Spectroscopic characterization :
    • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazide NH at δ 10–12 ppm) .
    • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Chromatography :
    • TLC monitors reaction progress using silica gel plates and UV visualization .
  • Mass spectrometry :
    • High-resolution MS validates the molecular ion peak (e.g., m/z 497.181 matching the monoisotopic mass) .

Q. What are common synthetic routes for this compound, and what are critical reaction steps?

  • Route 1 : Condensation of 4-amino-1,2,5-oxadiazole derivatives with benzimidazole-acetic acid hydrazide under reflux in ethanol, followed by Schiff base formation with 2-hydroxy-3-nitrobenzaldehyde .
  • Critical steps :
    • Acid catalysis (e.g., glacial acetic acid) to accelerate imine bond formation .
    • Temperature control (100°C reflux) to avoid decomposition of the nitro group .
  • Route 2 : Multi-step synthesis starting from substituted benzaldehydes and hydrazides, with purification via recrystallization .

Advanced Questions

Q. How can researchers resolve contradictions in reported yields or purity across different synthesis protocols?

Discrepancies often arise from:

  • Variations in stoichiometry : Excess benzaldehyde (1.2–1.5 eq.) improves Schiff base yield but may increase byproduct formation .
  • Solvent polarity : Ethanol vs. methanol affects reaction kinetics; methanol’s higher polarity enhances solubility of intermediates .
  • Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., >95% purity achievable with silica gel chromatography) .
    Methodological recommendation : Optimize solvent and catalyst ratios using design-of-experiments (DoE) frameworks to identify robust conditions .

Q. How can computational methods enhance the optimization of reaction conditions?

  • Bayesian optimization : Predicts optimal parameters (e.g., temperature, catalyst loading) by iteratively modeling yield vs. reaction variables .
  • Heuristic algorithms : Prioritize reaction pathways with minimal side products, leveraging prior data on similar benzimidazole derivatives .
  • In silico solubility modeling : Predicts solvent compatibility using Hansen solubility parameters to reduce experimental trial-and-error .

Q. What strategies are effective for designing derivatives with improved biological activity?

  • Structural modifications :
    • Replace the nitro group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding .
    • Introduce heterocyclic substituents (e.g., triazole) to improve metabolic stability .
  • Activity-guided synthesis :
    • Screen intermediates for anti-inflammatory or antimicrobial activity early in the synthesis workflow .
    • Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize targets with predicted high activity .

Data Contradiction Analysis

Example : Conflicting reports on anti-inflammatory activity of similar benzimidazole derivatives.

  • Root cause : Differences in assay protocols (e.g., COX-2 vs. LOX inhibition assays) .
  • Resolution : Standardize bioactivity testing using validated cell lines (e.g., RAW 264.7 macrophages) and dose-response curves to ensure comparability .

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